molecular formula C21H27N3O3S B11820950 4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine

4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine

Cat. No.: B11820950
M. Wt: 401.5 g/mol
InChI Key: MRIYTYMADSTKNZ-UHFFFAOYSA-N
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Description

4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound that features a morpholine ring, a pyridine ring, and a tosylated piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions. One common approach is to start with the tosylation of piperidine, followed by the formation of the pyridine ring and subsequent attachment of the morpholine ring. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

4-[5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-yl]morpholine

InChI

InChI=1S/C21H27N3O3S/c1-17-5-8-19(9-6-17)28(25,26)24-11-3-2-4-20(24)18-7-10-21(22-16-18)23-12-14-27-15-13-23/h5-10,16,20H,2-4,11-15H2,1H3

InChI Key

MRIYTYMADSTKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)N4CCOCC4

Origin of Product

United States

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